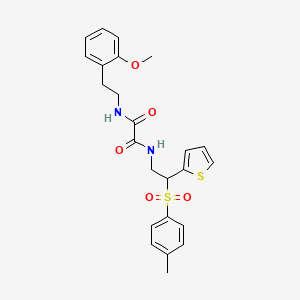![molecular formula C25H26ClN5O3 B2546650 N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide CAS No. 1251552-35-8](/img/structure/B2546650.png)
N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are historically significant as antimicrobial agents and have been utilized in the development of various antiproliferative agents . The specific structure of N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide suggests potential biological activity, which could be explored for medical applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the interaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of N-ethyl-N-methylbenzenesulfonamide derivatives, the synthesis can start from a precursor such as 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, which is further modified through reactions with halogens or other reagents to introduce additional functional groups like thiazoles or oxazoles . The synthesis process is crucial for the creation of compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the introduction of a fluorine atom can enhance the selectivity and potency of COX-2 inhibitors, a class of anti-inflammatory drugs . The molecular docking studies, as mentioned in the provided papers, can help predict the mode of action of these compounds by analyzing their interaction with enzyme active sites . The crystal structure analysis of closely related sulfonamides can reveal intermolecular interactions and packing patterns, which are important for understanding the compound's stability and reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation when exposed to oxidants in the presence of a catalyst . This reaction is part of the process to convert amides to carbinolamines, which then decompose to N-demethylated amides. The inherent instability of carbinolamines is a key factor in this reaction pathway. The reactivity of sulfonamides can be tailored by modifying their molecular structure, which can lead to the development of compounds with specific chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can greatly affect their pharmacological profile. For example, poor water solubility can necessitate the use of special formulations for drug delivery . The structure-activity relationship studies can guide the modification of sulfonamide derivatives to improve their physical properties, such as solubility, without compromising their biological activity . Understanding these properties is essential for the development of effective and practical pharmaceutical agents.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide, due to its complex structure, plays a pivotal role in the synthesis and modification of chemical compounds. A notable example includes the generation of sulfonylcarbamimidic azides from sulfonyl chlorides, showcasing the utility of such compounds in creating novel chemical structures with potential applications ranging from medicinal chemistry to materials science (PeetNorton et al., 1987).
Antitumor Activity
The compound's derivatives have been explored for their antitumor activities. Research into mixed-ligand copper(II)-sulfonamide complexes reveals the significant role sulfonamide derivatives can play in DNA binding, DNA cleavage, genotoxicity, and anticancer activity, demonstrating the compound's relevance in developing novel cancer therapies (González-Álvarez et al., 2013). Furthermore, substituted indazole derivatives, including those related to the subject compound, show promising antiproliferative and apoptotic activities against various human tumor cell lines, underscoring the potential of sulfonamide derivatives in cancer treatment strategies (Abbassi et al., 2014).
Crystal Structure Analysis
Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives, provide insights into their molecular architectures. Understanding these structures aids in the rational design of new compounds with desired properties for various scientific applications, from pharmaceuticals to materials science (Suchetan et al., 2015).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative agents. This research highlights the compound's utility in the development of new treatments against microbial infections and cancer, demonstrating the broad scope of applications for sulfonamide derivatives in medicine (El-Gilil, 2019).
Mécanisme D'action
“N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Compounds in this class have diverse applications in scientific research, including potential uses in drug development and material synthesis.
“3-[2-[(3-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been synthesized and evaluated for their antiviral and antimicrobial activities . Some of these compounds have been found to intercalate DNA, which can disrupt the function of the DNA and lead to cell death . This property makes them potential candidates for anticancer drugs .
Safety and Hazards
The safety data sheet for a similar compound, 2-(Ethylsulfonyl)-1,3-benzothiazole, provides some general safety measures . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Propriétés
IUPAC Name |
3-[2-[(3-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-18-8-6-7-17(15-18)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-22(32)27-19-9-2-1-3-10-19/h4-8,11-12,15,19H,1-3,9-10,13-14,16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOVAAYZLFYHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

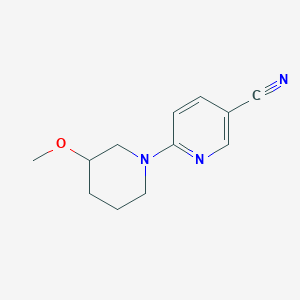
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

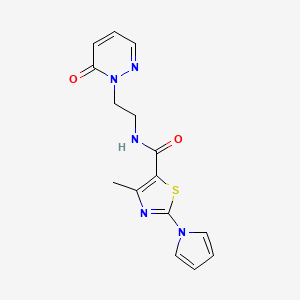
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)
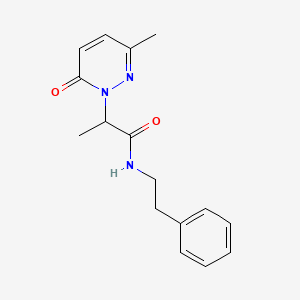
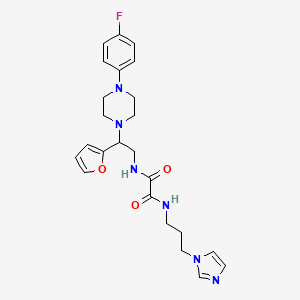
![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)

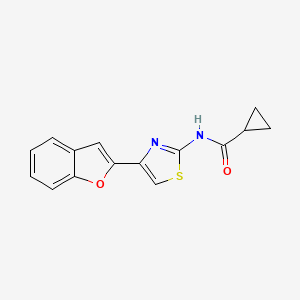
![[4-[5-Amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B2546588.png)
